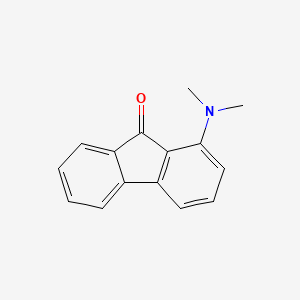
1-(Dimethylamino)-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. It is characterized by the presence of a dimethylamino group attached to the ninth position of the fluorenone structure. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including photochemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the reaction of fluorenone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
Fluorenone+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can react with the dimethylamino group under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of substituted fluorenones
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-9H-fluoren-9-one has a wide range of applications in scientific research:
Photochemistry: It is used as a model compound to study twisted intramolecular charge transfer (TICT) processes.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research explores its potential as a fluorescent probe for biological imaging and as a photosensitizer in photodynamic therapy.
Industry: It is employed in the synthesis of dyes and pigments due to its vibrant color and stability
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)-9H-fluoren-9-one involves its ability to undergo intramolecular charge transfer upon excitation. The dimethylamino group donates electrons to the fluorenone moiety, resulting in a twisted intramolecular charge transfer (TICT) state. This process is influenced by the solvent environment and temperature, affecting the compound’s photophysical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenone: Lacks the dimethylamino group, resulting in different photophysical properties.
1-(Methylamino)-9H-fluoren-9-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(Diethylamino)-9H-fluoren-9-one: Contains a diethylamino group, leading to variations in electronic properties.
Uniqueness
1-(Dimethylamino)-9H-fluoren-9-one is unique due to its ability to exhibit TICT behavior, which is not observed in its analogs without the dimethylamino group. This property makes it particularly valuable in studies related to charge transfer processes and photophysical applications .
Eigenschaften
CAS-Nummer |
205526-41-6 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H13NO/c1-16(2)13-9-5-8-11-10-6-3-4-7-12(10)15(17)14(11)13/h3-9H,1-2H3 |
InChI-Schlüssel |
VINPMLJHRSDTHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



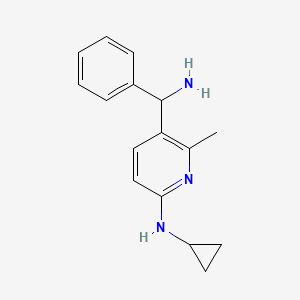
![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)

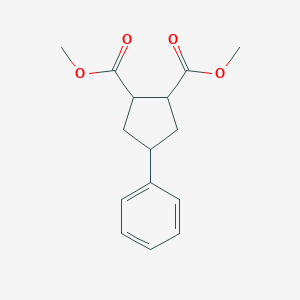
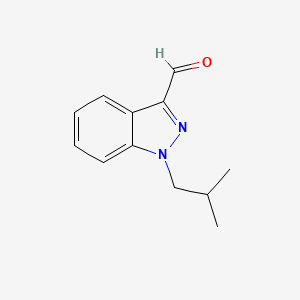
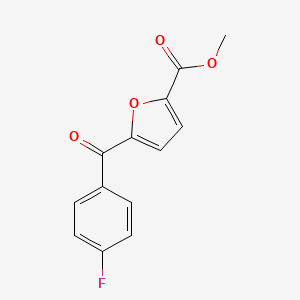

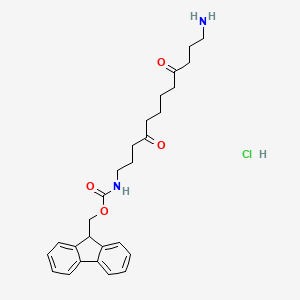
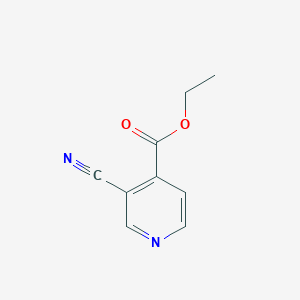
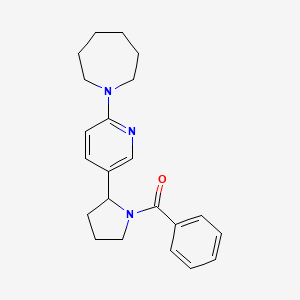
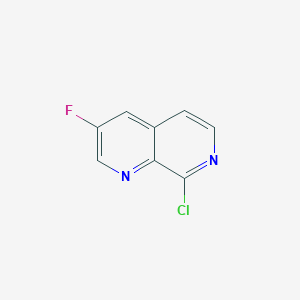
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)

